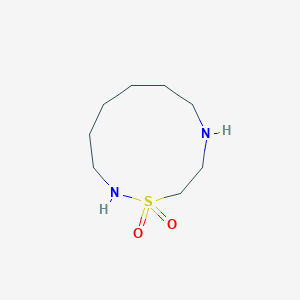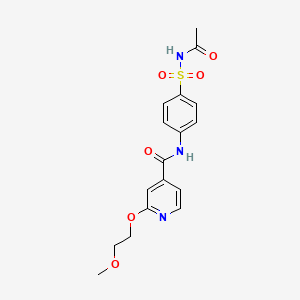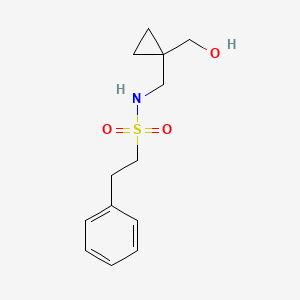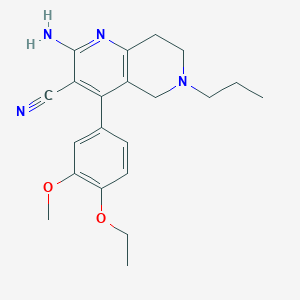
1-Thia-2,9-diazacycloundecane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Thia-2,9-diazacycloundecane 1,1-dioxide” is a compound that belongs to the class of organic compounds known as 1,2,5-thiadiazole 1,1-dioxides . It has a molecular weight of 206.31 .
Synthesis Analysis
The synthesis of 1,2,5-thiadiazole 1,1-dioxides involves various synthetic strategies . The chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds are also discussed .Molecular Structure Analysis
The Inchi Code for “1-Thia-2,9-diazacycloundecane 1,1-dioxide” is1S/C9H20N2O2S/c12-14 (13)9-8-10-6-4-2-1-3-5-7-11-14/h10-11H,1-9H2 . The analysis of the bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data . Chemical Reactions Analysis
The reactivity of 1,2,5-thiadiazole 1,1-dioxides includes mainly the chemical methods for the successful reduction of dioxothiadiazoles to their anion radical forms and the ability to form coordination compounds .Physical And Chemical Properties Analysis
The physical form of “1-Thia-2,9-diazacycloundecane 1,1-dioxide” is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Synthesis of Sulfur-Containing Heterocycles
1-Thia-2,9-diazacycloundecane 1,1-dioxide serves as a key intermediate in the synthesis of complex sulfur-containing heterocycles. Reddy et al. (2001) utilized it in the preparation of spiropyrimidinetriones, thioxopyrimidinediones, pyrazolidinediones, and isoxazolidinediones. These compounds were characterized using IR and 1H NMR spectral data, highlighting the versatility of 1-Thia-2,9-diazacycloundecane 1,1-dioxide in synthesizing diverse heterocyclic structures with potential pharmaceutical applications (Reddy, Babu, & Padmavathi, 2001).
Acid-Base Properties in Aqueous Solution
Wambeke et al. (1992) explored the acid-base properties of related compounds, including 1-thia-4,7-diazacyclononane and 1-thia-4,8-diazacyclodecane, in aqueous solutions. Their studies, using pH potentiometry, adiabatic calorimetry, and 1H NMR spectroscopy, reveal insights into the solvation and internal hydrogen bonding characteristics of these cyclic diamines, which can influence their reactivity and applications in chemical synthesis (Wambeke, V. D. Vondel, Claeys, Herman, & Goeminne, 1992).
Intramolecular Cyclization
Blake, Lippolis, and Schröder (2004) reported on the intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane to form unexpected salt structures. Their work provides insights into the reactivity and potential for creating novel cyclic compounds, which may have applications in developing new materials or pharmaceuticals (Blake, Lippolis, & Schröder, 2004).
Metal Ion Complexation
The complexation of metal ions with macrocyclic ligands involving 1-thia-4,7-diazacyclononane has been studied, demonstrating its utility in forming stable metal complexes. These complexes have potential applications in catalysis, material science, and the development of molecular sensors. Chandrasekhar and McAuley (1992) specifically investigated the synthesis and characterisation of a nickel(II) complex, providing valuable data on the structural and redox properties of these complexes (Chandrasekhar & McAuley, 1992).
Safety and Hazards
将来の方向性
The future research directions involving these compounds include the development of new systems that meet more and more demanding requirements . The last section is a prospect of other uses of dioxothiadiazole-containing molecules reported in the literature followed by the perspectives and possible future research directions involving these compounds .
特性
IUPAC Name |
1λ6-thia-2,9-diazacycloundecane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c11-13(12)8-7-9-5-3-1-2-4-6-10-13/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDJEANTQUCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNS(=O)(=O)CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Thia-2,9-diazacycloundecane 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)methoxy]pyrimidine](/img/structure/B2843616.png)


![5-{1-[(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843621.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-butoxybenzamide](/img/structure/B2843625.png)
![2-[(2-Pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2843626.png)

![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)

![3-oxo-N-(pyridin-3-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2843633.png)
